![molecular formula C26H29N3O4 B4667913 ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4667913.png)
ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate, also known as EPPB, is a chemical compound that has been widely used in scientific research applications. It is a synthetic compound that is used to study the mechanism of action of various biological processes.
Mechanism of Action
Ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate inhibits the activity of PI4KIIIβ by binding to its active site. This prevents the enzyme from phosphorylating phosphatidylinositol, which is essential for membrane trafficking and signaling. As a result, the replication of viruses that require PI4KIIIβ for their replication is inhibited.
Biochemical and Physiological Effects:
ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the replication of various viruses, including hepatitis C virus, dengue virus, and Zika virus. ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate is its ability to selectively inhibit the activity of PI4KIIIβ, without affecting other lipid kinases. This makes it a useful tool for studying the role of PI4KIIIβ in various biological processes. However, one of the limitations of ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate in scientific research. One area of interest is the study of the role of PI4KIIIβ in the replication of other viruses, such as influenza virus and SARS-CoV-2. Another area of interest is the development of more soluble analogs of ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate, which would make it easier to use in experiments. Additionally, ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate could be used to study the role of PI4KIIIβ in other biological processes, such as autophagy and endocytosis.
Scientific Research Applications
Ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate has been extensively used in scientific research to study the mechanism of action of various biological processes. It has been found to inhibit the activity of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a lipid kinase that is involved in the regulation of membrane trafficking and signaling. ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate has also been used to study the role of PI4KIIIβ in the replication of various viruses, including hepatitis C virus, dengue virus, and Zika virus.
properties
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(4-pyrazol-1-ylbenzoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-2-32-25(31)26(15-20-33-23-7-4-3-5-8-23)13-18-28(19-14-26)24(30)21-9-11-22(12-10-21)29-17-6-16-27-29/h3-12,16-17H,2,13-15,18-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUHADKTNABIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3)CCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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